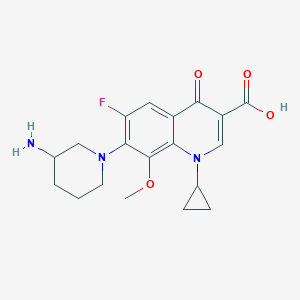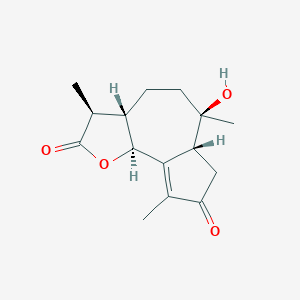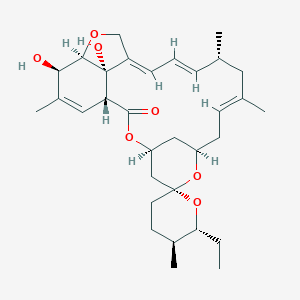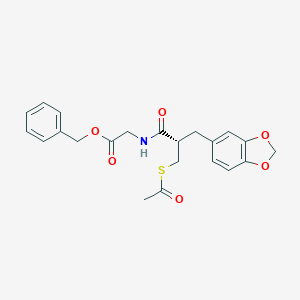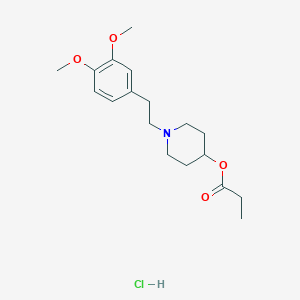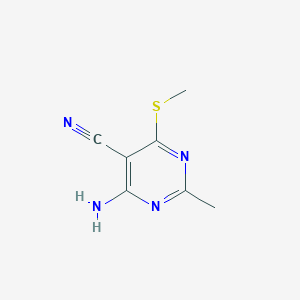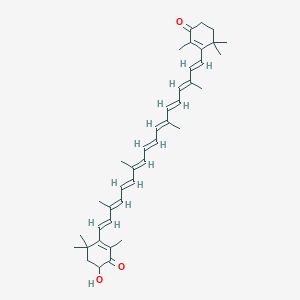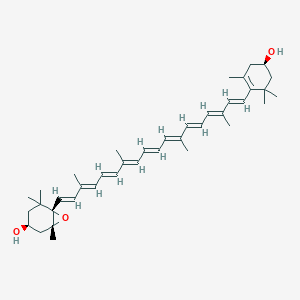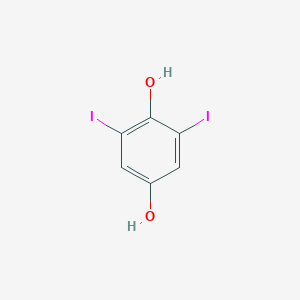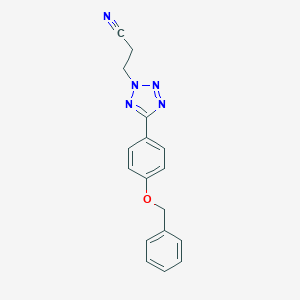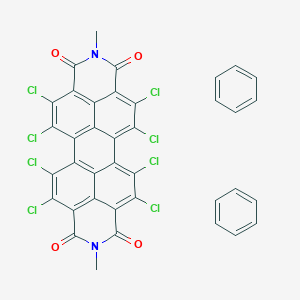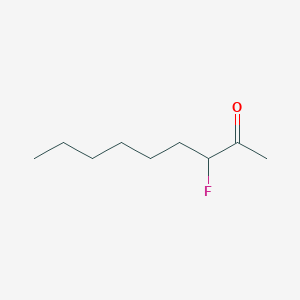
3-Fluorononan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorononan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic organic compound that belongs to the family of ketones. The compound has a molecular formula of C9H17FO and a molecular weight of 166.23 g/mol. In
Scientific Research Applications
3-Fluorononan-2-one has several scientific research applications. One of the primary applications is in the field of organic synthesis. The compound is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the production of polymers and plastics.
Mechanism Of Action
The mechanism of action of 3-Fluorononan-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to various physiological effects.
Biochemical And Physiological Effects
3-Fluorononan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit acetylcholinesterase and butyrylcholinesterase activity. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The compound has also been shown to have anticonvulsant and analgesic effects.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 3-Fluorononan-2-one is its high purity, which makes it suitable for use in various lab experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of the compound is its high cost, which can limit its widespread use in scientific research.
Future Directions
There are several future directions for the research of 3-Fluorononan-2-one. One potential direction is the development of new synthetic methods for the compound, which could reduce its cost and increase its availability. Another direction is the exploration of the compound's potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Conclusion:
In conclusion, 3-Fluorononan-2-one is a synthetic organic compound that has several scientific research applications. Its high purity and stability make it suitable for use in various lab experiments. The compound's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Future research directions include the development of new synthetic methods, exploration of potential therapeutic applications, and further studies to understand the compound's mechanism of action.
Synthesis Methods
The synthesis of 3-Fluorononan-2-one involves the reaction of 1-bromo-3-fluoropentane with potassium tert-butoxide in dimethyl sulfoxide (DMSO) solvent. The reaction takes place at a temperature of 80°C for 24 hours, and the resulting product is purified through distillation. This method yields a high purity product with a yield of approximately 60%.
properties
CAS RN |
130409-83-5 |
|---|---|
Product Name |
3-Fluorononan-2-one |
Molecular Formula |
C9H17FO |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
3-fluorononan-2-one |
InChI |
InChI=1S/C9H17FO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7H2,1-2H3 |
InChI Key |
GUIKMOFSQXZSBE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)C)F |
Canonical SMILES |
CCCCCCC(C(=O)C)F |
synonyms |
2-Nonanone, 3-fluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



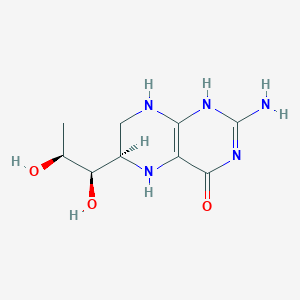
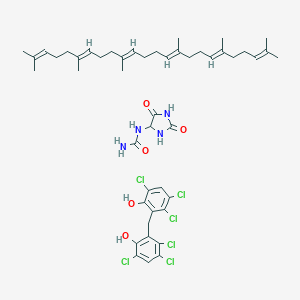
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
